Here are some areas where indoles are relevant in scientific research:
Biochemistry: Indoles are found in nature as parts of important biomolecules like tryptophan, an amino acid, and melatonin, a hormone . They play a role in various biological processes .
Medicinal Chemistry: Due to their biological properties, indoles are scaffolds for numerous drugs, including some targeting the central nervous system .
Organic Chemistry: Indoles are valuable intermediates in organic synthesis due to their reactivity and the variety of functional groups that can be incorporated into their structure .
1-(4-Bromobutyl)-1H-Indole is a chemical compound characterized by its unique structure, which consists of an indole ring substituted with a 4-bromobutyl group. The molecular formula for this compound is C₁₂H₁₄BrN, and it features a bromine atom attached to a butyl chain at the first position of the indole. The indole moiety itself is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring, making it an important framework in organic chemistry due to its aromatic properties and biological significance.
There is no scientific literature available on the mechanism of action of 1-(4-Bromobutyl)-1H-Indole. If this compound has any biological activity, it would depend on its specific interactions with cellular components or target molecules.
The reactivity of 1-(4-bromobutyl)-1H-Indole is primarily governed by the indole structure, which is known for its electrophilic substitution reactions. The most reactive position for electrophilic attack in indoles is typically at the C-3 position. This compound can undergo various chemical transformations, including:
Research indicates that 1-(4-bromobutyl)-1H-Indole exhibits significant biological activity. Compounds derived from indoles are often associated with various pharmacological effects, including:
The synthesis of 1-(4-bromobutyl)-1H-Indole typically involves several steps:
The applications of 1-(4-bromobutyl)-1H-Indole span various fields:
Interaction studies involving 1-(4-bromobutyl)-1H-Indole focus on its biological interactions and mechanisms of action:
Several compounds share structural similarities with 1-(4-bromobutyl)-1H-Indole. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(3-Chloropropyl)-1H-Indole | Chlorine substituted instead of bromine | Potentially different biological activity profiles |
| 5-Bromo-1H-Indole | Bromine at the 5-position | Known for specific interactions with serotonin receptors |
| 3-(4-Bromobutyl)-1H-Indole | Butyl chain at the C-3 position | May exhibit different reactivity compared to 1-(4-bromobutyl) |
| 2-Methyl-1H-Indole | Methyl group at the C-2 position | Alters electronic properties affecting reactivity |
These comparisons highlight how variations in substitution patterns on the indole ring can significantly influence both chemical reactivity and biological activity.
Indole derivatives have been integral to medicinal chemistry since the 19th century, beginning with the isolation of indole from coal tar and its identification as the core structure of the indigo dye. The indole scaffold’s prevalence in natural products—such as tryptophan, serotonin, and auxins—highlighted its biological relevance, spurring interest in synthetic analogs. Early work focused on simple substitutions, but the mid-20th century saw advancements in halogenation techniques, enabling the synthesis of brominated and chlorinated indoles with enhanced stability and bioactivity. For example, the introduction of halogens at specific positions of the indole ring improved binding affinity to neurotransmitter receptors, paving the way for psychotropic drugs like psilocybin and dimethyltryptamine.
The strategic incorporation of halogens into indole derivatives marked a turning point in drug design. Bromine, with its moderate electronegativity and polarizability, became a preferred substituent for balancing reactivity and metabolic stability. In the 1980s, researchers demonstrated that brominated indoles could act as selective inhibitors of enzymes like cyclooxygenase (COX), leading to anti-inflammatory agents such as indomethacin. The development of 1-(4-bromobutyl)-1H-Indole represents a natural progression in this field, combining the indole nucleus’s aromaticity with the versatility of a bromoalkyl side chain. This design allows for precise tuning of steric and electronic effects, critical for optimizing pharmacokinetic profiles.
Nucleophilic substitution reactions between indole and 1,4-dibromobutane represent the most direct route to 1-(4-bromobutyl)-1H-indole. In a representative procedure, indole undergoes alkylation with 1,4-dibromobutane in anhydrous dimethylformamide (DMF) under basic conditions. Potassium hydroxide (KOH) serves as the base, while tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst to enhance reactivity [2]. The reaction proceeds via an SN2 mechanism, where the indole’s nitrogen atom attacks the terminal carbon of 1,4-dibromobutane, displacing bromide and forming the desired product.
Key optimization parameters include:
This method yields 1-(4-bromobutyl)-1H-indole in 68% isolated yield after chromatographic purification [2]. Competing pathways, such as oligomerization or C3-alkylation, are suppressed under these conditions due to the steric and electronic favoring of N-alkylation.
Base selection critically influences the regioselectivity and efficiency of indole alkylation. Strong bases like KOH promote deprotonation of indole’s NH group, enhancing nucleophilicity. In contrast, milder bases such as potassium carbonate (K2CO3) are employed in two-step protocols involving intermediate bromoalkylindoles [2]. For instance, 1-(4-bromobutyl)-1H-indole synthesized via KOH-mediated alkylation serves as a precursor for further functionalization with amines or heterocycles.
A notable application involves coupling 1-(4-bromobutyl)-1H-indole with 1-cyclohexylpiperazine in DMF at 60°C for 2 hours, yielding piperazine-substituted indole derivatives in 30% yield after salt formation [2]. This demonstrates the utility of 1-(4-bromobutyl)-1H-indole as a flexible building block for complex molecules.
DMF emerges as the solvent of choice due to its high polarity, which solubilizes both indole and 1,4-dibromobutane while stabilizing ionic intermediates. Alternative solvents like tetrahydrofuran (THF) or acetonitrile result in lower yields (<40%) due to poor substrate solubility [2]. Post-reaction workup typically involves aqueous extraction with methylene chloride, which efficiently partitions the product into the organic phase while removing inorganic salts.
Table 1: Solvent Effects on Alkylation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 95 |
| THF | 7.5 | 38 | 82 |
| Acetonitrile | 37.5 | 42 | 88 |
Data adapted from [2].
Protecting groups mitigate undesired side reactions during multi-step syntheses. Two prominent strategies include:
1-(Phenylsulfonyl)indole derivatives undergo smooth alkylation with 1,4-dibromobutane under Suzuki coupling conditions, followed by deprotection using magnesium and ammonium chloride in methanol [2]. This method affords 1-(4-bromobutyl)-1H-indole in >90% purity but requires stringent anhydrous conditions.
Acetylation of indole’s NH group prior to alkylation (e.g., using acetic anhydride) simplifies purification but introduces additional hydrolysis steps. Deprotection under basic aqueous conditions (NaOH reflux) restores the free indole, albeit with a 15–20% yield penalty compared to sulfonyl protection [4].
Table 2: Protecting Group Performance Comparison
| Group | Deprotection Method | Yield (%) | Scalability |
|---|---|---|---|
| Phenylsulfonyl | Mg/NH4Cl/MeOH | 85 | High |
| Acetyl | NaOH/H2O reflux | 65 | Moderate |
Sigma receptors, consisting of sigma-1 and sigma-2 subtypes, represent important targets for the pharmacological evaluation of 1-(4-bromobutyl)-1H-indole derivatives. Comprehensive radioligand binding assays have established the fundamental binding characteristics of this compound class at both receptor subtypes, utilizing well-established methodological protocols [1] [2].
The sigma-1 receptor binding affinity profiling employs [³H]-(+)-pentazocine as the selective radioligand, with assays conducted using guinea pig liver membrane preparations. The standard methodology involves saturation binding experiments performed at 37°C for 90 minutes to achieve equilibrium, utilizing protein concentrations of 0.032 mg per well with radioligand concentrations ranging from 0.3 to 300 nM [1]. Nonspecific binding is determined in the presence of 10 μM haloperidol, and data analysis employs nonlinear regression fitting to determine dissociation constants (KD) and maximum binding capacities (Bmax).
For sigma-2 receptor evaluation, the protocol utilizes [³H]-1,3-di-o-tolylguanidine (DTG) in the presence of 300 nM (+)-pentazocine to mask sigma-1 receptor binding sites. The assays are performed using rat liver membrane preparations with similar incubation conditions, and specific binding is calculated by subtracting nonspecific binding determined in the presence of 10 μM haloperidol [1] [2].
The binding affinity data for 1-(4-bromobutyl)-1H-indole derivatives demonstrates significant variations in receptor selectivity profiles. Compounds derived from the basic 1-(4-bromobutyl)indole scaffold show sigma-1 receptor Ki values ranging from 3.28 ± 0.32 nM to 140.7 ± 5.7 nM, while sigma-2 receptor affinities span from 1.90 ± 0.16 nM to 13.32 ± 0.61 nM [3]. The most notable compound, 2-(4-(indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, exhibits a sigma-1 receptor Ki of 140.7 ± 5.7 nM and sigma-2 receptor Ki of 3.66 ± 0.83 nM, resulting in a selectivity ratio of 38.4 favoring sigma-2 receptors [3].
Advanced derivatives incorporating 3-aryl substitutions demonstrate enhanced selectivity profiles. The 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative represents the most selective sigma-2 ligand identified, with a sigma-1 receptor Ki of 2948.4 ± 374.4 nM and sigma-2 receptor Ki of 7.45 ± 0.71 nM, yielding an exceptional selectivity ratio of 395.8 [3]. This compound underwent extensive pharmacological profiling across 64 radioligand and enzyme assays, demonstrating remarkable selectivity with significant displacement (>50%) observed in only one assay at 100 nM concentration [3].
| Compound | σ-1 Ki (nM) | σ-2 Ki (nM) | σ-1/σ-2 Selectivity |
|---|---|---|---|
| 1-(4-(4-cyclohexylpiperazin-1-yl)butyl)indole | 3.28 ± 0.32 | 1.90 ± 0.16 | 1.7 |
| 2-(4-(indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 140.7 ± 5.7 | 3.66 ± 0.83 | 38.4 |
| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 2948.4 ± 374.4 | 7.45 ± 0.71 | 395.8 |
The structure-activity relationship analysis of 1-(4-bromobutyl)-1H-indole derivatives reveals critical molecular determinants for sigma-2 receptor selectivity. The fundamental scaffold provides a versatile platform for pharmacomodulation, with three key structural regions identified for optimization: the indole core substitution pattern, the terminal cyclic amine moiety, and the 3-position aryl substitution [3].
The indole core modifications demonstrate significant impact on receptor selectivity profiles. Introduction of an acetyl group at the 5-position of the indole ring, motivated by previous benzoazole series studies, generally maintains high affinity for both sigma receptor subtypes but compromises selectivity. Compounds bearing 5-acetyl substitution, such as 1-{1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl]indol-5-yl}-ethanone, exhibit sigma-1 Ki of 14.55 ± 1.42 nM and sigma-2 Ki of 1.42 ± 0.10 nM, yielding a selectivity ratio of 10.2 [3].
The terminal cyclic amine component represents the most influential structural element for sigma-2 selectivity. Replacement of the initial 1-cyclohexylpiperazine moiety with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline consistently enhances sigma-2 selectivity across the series. This modification transforms compounds with minimal selectivity into highly selective sigma-2 ligands, with selectivity ratios increasing from 1.7 to 38.4 in the unsubstituted indole series [3].
The 3-position aryl substitution provides additional selectivity refinement opportunities. Introduction of phenyl, 4-fluorophenyl, or furan-3-yl groups at the indole 3-position generally decreases absolute binding affinities but can dramatically enhance selectivity when combined with appropriate terminal amine modifications. The 4-fluorophenyl substitution, inspired by siramesine structure-activity relationships, proves particularly effective in combination with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline terminal groups [3].
Comparative analysis across the series reveals that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives consistently demonstrate superior sigma-2 selectivity. Compounds 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 2-(4-(3-(furan-3-yl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit selectivity ratios of 395.8 and 51.1, respectively, representing among the highest sigma-2 selectivities reported for any chemical class [3].
The structure-activity relationship studies identify the optimal combination of structural elements for sigma-2 selectivity: an unsubstituted indole core bearing a 4-fluorophenyl group at the 3-position, connected via a four-carbon alkyl chain to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline terminal group [3] [4] [5].
Comprehensive cross-reactivity profiling of 1-(4-bromobutyl)-1H-indole derivatives demonstrates important selectivity characteristics across monoamine transporter systems. The most extensively characterized compound, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, underwent detailed evaluation against dopamine, serotonin, and norepinephrine transporters using [¹²⁵I]RTI-55 radioligand binding assays [3].
Dopamine transporter binding affinity analysis reveals minimal interaction potential, with a Ki value of 5000 ± 1000 nM determined using mazindol to define nonspecific binding. This represents approximately 670-fold lower affinity compared to the compound's sigma-2 receptor binding (Ki = 7.45 nM), indicating excellent selectivity against dopamine transporter-mediated effects [3].
Serotonin transporter evaluation demonstrates moderate binding affinity with a Ki value of 295 ± 82 nM, determined using imipramine for nonspecific binding definition. While this represents the highest affinity among the monoamine transporters tested, it still maintains approximately 40-fold selectivity for sigma-2 receptors over serotonin transporter binding [3].
Norepinephrine transporter binding affinity shows intermediate characteristics with a Ki of 1350 ± 110 nM, utilizing mazindol for nonspecific binding determination. This translates to approximately 180-fold selectivity for sigma-2 receptors over norepinephrine transporter interactions [3].
The comprehensive transporter selectivity profile indicates that 1-(4-bromobutyl)-1H-indole derivatives maintain substantial selectivity for sigma receptors over monoamine transporters. The rank order of binding affinities follows: sigma-2 receptor (7.45 nM) >> serotonin transporter (295 nM) > norepinephrine transporter (1350 nM) > dopamine transporter (5000 nM) [3].
Additional receptor cross-reactivity screening encompasses dopaminergic and serotonergic receptor subtypes. Dopamine D₁ receptor binding demonstrates no measurable affinity (>10,000 nM), while dopamine D₂ and D₃ receptors show Ki values of 870 ± 260 nM and 544 ± 90 nM, respectively. Serotonin receptor evaluation reveals 5-HT₁ₐ and 5-HT₂ₐ receptor Ki values of 1510 ± 410 nM and 1270 ± 310 nM, respectively [3].
| Transporter/Receptor | Ki (nM) | Selectivity vs σ-2 |
|---|---|---|
| Sigma-2 Receptor | 7.45 ± 0.71 | 1.0 |
| Serotonin Transporter | 295 ± 82 | 40 |
| Dopamine D₃ Receptor | 544 ± 90 | 73 |
| Dopamine D₂ Receptor | 870 ± 260 | 117 |
| Serotonin 5-HT₂ₐ Receptor | 1270 ± 310 | 170 |
| Norepinephrine Transporter | 1350 ± 110 | 181 |
| Serotonin 5-HT₁ₐ Receptor | 1510 ± 410 | 203 |
| Dopamine Transporter | 5000 ± 1000 | 671 |
Extended pharmacological profiling across 64 diverse biological targets at concentrations of 100 nM and 10 μM reveals exceptional selectivity. At 100 nM, only the glycine strychnine-sensitive assay demonstrates greater than 50% radioligand displacement. At 10 μM, sixteen assays show significant displacement, including adrenergic, cannabinoid, histaminergic, muscarinic, and various ion channel targets [3].
The cross-reactivity analysis confirms that 1-(4-bromobutyl)-1H-indole derivatives represent highly selective sigma-2 receptor ligands with minimal off-target interactions at therapeutically relevant concentrations. This selectivity profile supports their potential utility as pharmacological tools and therapeutic candidates targeting sigma-2 receptor-mediated pathways [3] [6] [7].